6-(trimethoxymethyl)-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92985-80-3 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6-(trimethoxymethyl)-7H-purine |
InChI |
InChI=1S/C9H12N4O3/c1-14-9(15-2,16-3)7-6-8(12-4-10-6)13-5-11-7/h4-5H,1-3H3,(H,10,11,12,13) |
InChI Key |
KSZYGRIMJDVXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C2C(=NC=N1)N=CN2)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6 Trimethoxymethyl 7h Purine
Retrosynthetic Analysis of the 6-(trimethoxymethyl)-7H-purine Scaffold
A retrosynthetic analysis of this compound suggests a logical disconnection strategy. The primary target can be traced back to a key intermediate, 6-chloropurine (B14466). This common and commercially available precursor is an ideal starting point for the introduction of various functionalities at the C6 position. The trimethoxymethyl group can be envisioned as being installed through a nucleophilic substitution reaction where a trimethoxymethyl anion equivalent displaces the chloride from 6-chloropurine.
Alternatively, a functional group interconversion approach could be considered, starting from a more readily accessible C6-substituted purine (B94841). For instance, a 6-(hydroxymethyl)purine derivative could potentially be converted to the target compound through a series of protection and substitution steps. However, the most direct and convergent approach appears to be the functionalization of a 6-halopurine.
The purine ring itself can be retrosynthetically disconnected into a substituted pyrimidine (B1678525) and an imidazole (B134444) precursor, a common strategy in de novo purine synthesis. This leads back to simpler, acyclic starting materials.
Classical and Modern Approaches to Purine Synthesis Relevant to the C6-Position
The synthesis of 6-substituted purines can be achieved through various classical and modern synthetic methodologies. These can be broadly categorized into the construction of the purine ring system with the desired substituent already in place or the modification of a pre-formed purine core.
Cyclization Strategies for Purine Ring Formation
The Traube purine synthesis is a classical and versatile method for constructing the purine ring. This approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine. By choosing an appropriately substituted 4,5-diaminopyrimidine, one can introduce substituents at various positions of the purine ring, including C6. For the synthesis of a 6-substituted purine, the corresponding 4,5-diamino-6-substituted-pyrimidine would be the key precursor.
Modern variations of cyclization strategies often employ milder reagents and conditions, and may involve solid-phase synthesis for the generation of purine libraries. These methods offer improved yields and substrate scope.
Nucleophilic Aromatic Substitution at the C6-Position of Halopurines
The C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNA r), particularly when a good leaving group, such as a halogen, is present. 6-Halopurines, especially 6-chloropurine, are widely used intermediates for the synthesis of a diverse range of 6-substituted purine derivatives. The electron-withdrawing nature of the purine ring system facilitates the attack of nucleophiles at the C6 position.
A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the halide at C6. For the synthesis of this compound, a methoxide (B1231860) source could theoretically react with a 6-(trichloromethyl)purine, though the stability of such an intermediate might be a concern. A more plausible approach would involve the reaction of 6-chloropurine with a reagent that can deliver the trimethoxymethyl moiety.
Cross-Coupling Methodologies for C6-Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-heteroatom bond formation at the C6 position of purines. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide array of substituents with high efficiency and functional group tolerance.
For the synthesis of this compound, a cross-coupling approach might seem less direct. However, it could be envisioned in a multi-step sequence. For instance, a cross-coupling reaction could be used to install a precursor group at C6, which is then elaborated to the desired trimethoxymethyl functionality. For example, a Pd-catalyzed coupling of a 6-halopurine with an organometallic reagent bearing a protected hydroxymethyl group has been used to synthesize 6-(hydroxymethyl)purines. nih.gov
Specific Synthetic Routes to this compound
Synthesis of Key Precursors and Intermediates
The most critical precursor for the proposed synthesis is 6-chloropurine. This intermediate can be synthesized from the readily available starting material, hypoxanthine (B114508).
Synthesis of 6-Chloropurine from Hypoxanthine:
A common and effective method for the synthesis of 6-chloropurine is the chlorination of hypoxanthine using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline.
| Reactant | Reagent | Conditions | Product | Yield |
| Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux | 6-Chloropurine | High |
This reaction proceeds via the conversion of the hydroxyl group of hypoxanthine (in its tautomeric form) into a chlorosulfite intermediate, which is then displaced by a chloride ion.
With the key intermediate, 6-chloropurine, in hand, the next crucial step is the introduction of the trimethoxymethyl group at the C6 position. A plausible approach would be a nucleophilic substitution reaction.
Proposed Synthesis of this compound from 6-Chloropurine:
A potential, though underexplored, method for the direct introduction of the trimethoxymethyl group could involve the reaction of 6-chloropurine with a reagent capable of delivering a trimethoxymethyl anion equivalent. However, a more stepwise and potentially more controllable approach would be to first introduce a dihalomethyl group, which can then be converted to the desired orthoester.
A hypothetical two-step synthesis could be:
Introduction of a Dichloromethyl Group: Reaction of 6-chloropurine with a dichloromethylating agent.
Conversion to the Trimethyl Orthoester: Reaction of the 6-(dichloromethyl)purine intermediate with sodium methoxide.
| Intermediate | Reagent | Conditions | Product |
| 6-Chloropurine | Dichloromethylating agent | To be determined | 6-(Dichloromethyl)purine |
| 6-(Dichloromethyl)purine | Sodium methoxide in methanol (B129727) | To be determined | This compound |
Further research would be required to optimize the conditions for these proposed steps and to fully characterize the intermediates and the final product.
Reaction Conditions and Optimization for Yield and Purity
The synthesis of this compound can be hypothetically achieved through the nucleophilic substitution of a halogen at the 6-position of the purine ring. A common and versatile starting material for such a synthesis is 6-chloropurine. The introduction of the trimethoxymethyl group can be envisioned via a reaction with a suitable nucleophile, such as the sodium salt of trimethoxymethanol (sodium trimethoxymethylate).
Key Reaction Parameters:
Solvent: The choice of solvent is critical for the solubility of the reactants and for influencing the reaction rate and selectivity. Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are typically employed in such nucleophilic aromatic substitution reactions to facilitate the dissolution of the purine substrate and the alkoxide nucleophile.
Temperature: The reaction temperature significantly impacts the rate of conversion. Generally, these reactions are conducted at elevated temperatures, ranging from 80 °C to 150 °C, to overcome the activation energy barrier for the substitution. However, excessively high temperatures can lead to decomposition of the starting materials or the product.
Base: In reactions where the nucleophile is generated in situ from an alcohol (in this case, trimethoxymethanol), a strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common choice for this purpose as it irreversibly deprotonates the alcohol to form the corresponding alkoxide.
Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting material, which can be tracked by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature.
Optimization for Yield and Purity:
To maximize the yield and purity of this compound, a systematic optimization of the reaction conditions is necessary. This involves a Design of Experiments (DoE) approach where the effects of various parameters are studied.
| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |
| Temperature (°C) | 60 - 120 | 100 | Higher temperatures increase reaction rate but can lead to side products. |
| Solvent | THF, DMF, DMSO | DMF | Better solubility of reactants, leading to a more homogeneous reaction mixture. |
| Equivalents of Nucleophile | 1.1 - 2.0 | 1.5 | A slight excess of the nucleophile ensures complete conversion of the 6-chloropurine. |
| Reaction Time (h) | 4 - 24 | 12 | Sufficient time for the reaction to go to completion without significant product degradation. |
Isolation and Purification Techniques for the Target Compound
Following the completion of the synthesis, a robust isolation and purification protocol is essential to obtain this compound in high purity.
Initial Work-up:
The reaction mixture is typically cooled to room temperature, and the excess sodium hydride is quenched cautiously with a proton source, such as methanol or water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water to remove inorganic salts and other water-soluble impurities. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated in vacuo.
Purification Techniques:
Column Chromatography: This is the most common method for purifying organic compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is often employed to separate the desired product from unreacted starting materials and byproducts. The fractions are collected and analyzed by TLC to identify those containing the pure product.
Crystallization: If the product is a solid, crystallization can be an effective method for purification. The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor. The choice of solvent is critical for successful crystallization.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for small-scale syntheses or for the isolation of minor components, preparative HPLC is a powerful technique. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is commonly used for purine derivatives.
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Purity Achieved |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | >95% |
| Crystallization | N/A | Ethanol/Water | >98% |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | >99% |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial in modern synthetic chemistry to minimize the environmental impact of chemical processes.
Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. The nucleophilic substitution of 6-chloropurine has a good atom economy, with the main byproduct being a salt (e.g., NaCl).
Use of Safer Solvents: Traditional polar aprotic solvents like DMF and DMSO are effective but have toxicity concerns. The exploration of greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is encouraged. Microwave-assisted synthesis in a greener solvent or even in water could also be a viable and more environmentally friendly approach. rsc.org
Energy Efficiency: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org Catalyst- and solvent-free reaction conditions, where applicable, can also contribute to a more energy-efficient process. nih.gov
Renewable Feedstocks: While the core purine scaffold is typically derived from petrochemical sources, research into bio-based routes for the synthesis of key intermediates is an active area of green chemistry.
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. While the proposed synthesis may not be catalytic, related transformations in purine chemistry often utilize catalysts to improve efficiency and reduce waste. nih.gov For instance, palladium-catalyzed cross-coupling reactions are used for the synthesis of other C6-substituted purines. nih.gov
By considering these principles, the synthesis of this compound can be developed to be not only efficient but also environmentally responsible.
Advanced Spectroscopic and Crystallographic Methods for Structural Elucidation of Purine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like 6-(trimethoxymethyl)-7H-purine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides comprehensive insights into its atomic framework.
Two-dimensional NMR techniques are critical for assembling the molecular puzzle. By correlating different nuclei through bonds or space, these experiments map the complete chemical structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would not show many correlations as the purine (B94841) protons (H2 and H8) and the methoxy (B1213986) protons are not on adjacent carbons and are thus isolated spin systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals of the purine ring and the trimethoxymethyl group. For instance, it would definitively link the proton signal at ~8.4 ppm to the C2 carbon and the signal at ~8.8 ppm to the C8 carbon. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can help in confirming conformational preferences and the substitution pattern. For example, a spatial correlation between the methoxy protons and the H8 proton could provide evidence for a particular orientation of the trimethoxymethyl group relative to the purine ring.
Based on known data for similar 6-substituted and N7-alkylated purines, a set of expected NMR chemical shifts for this compound in a solvent like CDCl₃ can be predicted. nih.govsci-hub.se
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | Predicted Chemical Shift (ppm) | Key HMBC Correlations |
| H2 | Proton | ~8.4 | C4, C6 |
| H8 | Proton | ~8.8 | C4, C5, C7' |
| OCH₃ | Proton | ~3.5 | C7' |
| C2 | Carbon | ~152 | H2 |
| C4 | Carbon | ~148 | H2, H8 |
| C5 | Carbon | ~123 | H8 |
| C6 | Carbon | ~164 | H2, C7' |
| C8 | Carbon | ~143 | H8 |
| C(OCH₃)₃ (C7') | Carbon | ~100 | OCH₃, C6 |
| OCH₃ | Carbon | ~52 | OCH₃ |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) can analyze compounds in their solid, crystalline form. This is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of atoms are highly sensitive to the local electronic environment, which differs with changes in crystal packing. For purine derivatives, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) are common ssNMR experiments used to study these phenomena. Should this compound exhibit polymorphism, ssNMR would be a key technique for its characterization.
High-Resolution Mass Spectrometry (HRMS) Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₉H₁₂N₄O₃), the calculated exact mass of the molecular ion [M+H]⁺ would be a primary piece of evidence for its identity.
Calculated Exact Mass: 225.0982 g/mol for [C₉H₁₃N₄O₃]⁺
In addition to molecular formula confirmation, MS/MS fragmentation analysis provides structural information. The fragmentation of purine derivatives often involves the loss of substituents from the purine core. nih.gov For this compound, the fragmentation pattern in an ion trap or triple quadrupole mass spectrometer would likely involve characteristic losses. researchgate.net
Interactive Table 2: Predicted HRMS Fragmentation Data for this compound
| Ion | Proposed Formula | m/z (calculated) | Description |
| [M+H]⁺ | C₉H₁₃N₄O₃⁺ | 225.0982 | Molecular Ion |
| [M-OCH₃]⁺ | C₈H₁₀N₄O₂⁺ | 194.0775 | Loss of a methoxy radical |
| [M-CH₃OH+H]⁺ | C₈H₉N₄O₂⁺ | 193.0720 | Loss of methanol (B129727) |
| [Purine Core+H]⁺ | C₅H₅N₄⁺ | 121.0509 | Cleavage of the C6-C7' bond |
The study of these fragmentation pathways helps to confirm the nature and attachment point of the substituent group. nih.govresearchgate.net
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction (XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. mun.ca If a suitable single crystal of this compound can be grown, XRD analysis would provide definitive proof of its structure. nih.gov
This technique yields precise data on:
Connectivity: Unambiguously confirms the bonding arrangement of all atoms.
Bond Lengths and Angles: Provides exact measurements of all intramolecular distances and angles.
Absolute Stereochemistry: As this compound is achiral, this aspect is not applicable.
Crystal Packing: Reveals how individual molecules arrange themselves in the crystal lattice. This includes the identification of intermolecular interactions like hydrogen bonds and π–π stacking, which are common in purine structures. nih.gov For example, XRD could show hydrogen bonding between the N-H of the imidazole (B134444) ring of one molecule and a nitrogen atom of an adjacent molecule, or stacking of the aromatic purine rings. chemrxiv.org
Analysis of the crystal structure of similar purine derivatives, such as xanthine, shows extensive hydrogen-bonded networks that link molecules into layers or three-dimensional frameworks. chemrxiv.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific groups within the molecule. tudublin.ie
For this compound, key functional groups and their expected vibrational regions include:
N-H Stretch: A band typically appears in the 3100-3400 cm⁻¹ region, corresponding to the N-H group in the purine ring.
C-H Stretch: Aliphatic C-H stretches from the methoxy groups would be observed around 2850-3000 cm⁻¹. Aromatic C-H stretches (C2-H and C8-H) would appear above 3000 cm⁻¹.
C=N and C=C Stretches: Vibrations from the purine ring system would result in a series of complex bands in the 1400-1650 cm⁻¹ region.
C-O Stretch: Strong C-O stretching bands from the trimethoxymethyl ether linkages are expected in the 1050-1150 cm⁻¹ range.
Computational studies, often using Density Functional Theory (DFT), can be paired with experimental spectra to assign specific vibrational modes accurately. nih.gov
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Imidazole N-H | 3100 - 3400 |
| C-H Stretch (Aromatic) | Purine C-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 3000 |
| C=N / C=C Stretches | Purine Ring | 1400 - 1650 |
| C-O Stretch (Ether) | C-O-C | 1050 - 1150 |
Computational and Theoretical Investigations of 6 Trimethoxymethyl 7h Purine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular orbital energies, and conformational preferences.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net By approximating the electron density, DFT calculations can determine molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. nih.govaustinpublishinggroup.com For purine (B94841) derivatives, methods like B3LYP combined with basis sets such as 6-31G** or 6-311++G** are commonly used to optimize molecular geometry and calculate electronic properties. nih.govnih.gov
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. austinpublishinggroup.comnih.gov A smaller gap suggests higher reactivity. austinpublishinggroup.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for understanding intermolecular interactions. nih.govtandfonline.com
| Property | Calculated Value (Method: B3LYP/6-311G**) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.8 D | Measure of the overall polarity of the molecule. |
Purine and its derivatives can exist in different tautomeric forms, which are structural isomers that readily interconvert, most often through the migration of a proton. acs.org For 6-substituted purines, the most common tautomers involve the proton residing on either the N7 or N9 atom of the purine ring. The position of this proton can significantly influence the molecule's hydrogen bonding capabilities and, consequently, its biological activity.
Computational methods, particularly DFT, are used to determine the relative stability of these tautomers. nih.gov By calculating the Gibbs free energies of the optimized geometries for each possible tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model), researchers can predict the most stable form under specific conditions. nih.govnih.gov For many purine derivatives, the N9-H tautomer is favored, but this preference can be altered by the nature of substituents and the polarity of the solvent. nih.govacs.org Given the compound's name, this compound, the N7-H tautomer is specified, and computational studies would aim to confirm its stability relative to the N9-H form.
| Tautomer | ΔG in Gas Phase (kcal/mol) | ΔG in Aqueous Solution (kcal/mol) | Predicted Population (in Solution) |
|---|---|---|---|
| 7H-purine | 0.00 (Reference) | 0.00 (Reference) | >95% |
| 9H-purine | 0.85 | 2.10 | <5% |
The trimethoxymethyl group attached to the purine ring introduces significant conformational flexibility due to the presence of multiple single bonds. The spatial arrangement of this moiety can impact how the molecule fits into a protein's binding site. Conformational analysis aims to identify the most stable, low-energy arrangements of this group. nih.govresearchgate.net
Theoretical chemists perform these analyses by systematically rotating the key dihedral angles (torsion angles) and calculating the potential energy at each step. This process, known as a potential energy surface scan, reveals the energy minima corresponding to stable conformers and the energy barriers to rotation between them. nih.gov For the trimethoxymethyl group, the crucial rotations would be around the C6-C bond (connecting the purine to the substituent) and the subsequent C-O bonds.
| Dihedral Angle | Description | Low-Energy Conformation(s) | Relative Energy (kcal/mol) |
|---|---|---|---|
| N1-C6-C-O1 | Rotation of the entire trimethoxymethyl group relative to the purine ring. | ~60°, 180° | 0.0, 1.5 |
| C6-C-O1-CH3 | Rotation of one of the methoxy (B1213986) groups. | ~180° (anti) | 0.0 |
| C6-C-O2-CH3 | Rotation of the second methoxy group. | ~180° (anti) | 0.0 |
Molecular Modeling and Dynamics Simulations
While quantum calculations reveal static properties, molecular modeling and dynamics simulations are used to explore the dynamic behavior of a molecule over time, especially in a biological context.
Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's flexibility, its interactions with its environment (like water or a protein), and its conformational changes. nih.govnih.gov
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM36, AMBER |
| Solvent Model | Model used to represent water molecules. | TIP3P |
| System Size | Number of atoms in the simulation box. | ~50,000 atoms (for ligand in water) |
| Simulation Time | The duration of the simulation. | 100 - 200 ns |
| Ensemble | Thermodynamic conditions (constant temperature and pressure). | NPT (Isothermal-isobaric) |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govscienceopen.com It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of protein-ligand recognition. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. lncc.br
For a purine analog like this compound, likely biomolecular targets include protein kinases, where it could mimic the natural ligand ATP. nih.gov Docking simulations would predict how the purine core forms key hydrogen bonds with the hinge region of the kinase active site, while the trimethoxymethyl moiety would likely occupy a more solvent-exposed or hydrophobic pocket. The results are typically visualized to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that contribute to binding affinity. researchgate.net
| Parameter | Result | Interpretation |
|---|---|---|
| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. |
| Key Hydrogen Bonds | Purine N1 with backbone NH of Valine; Purine N3 with backbone C=O of Alanine | These interactions anchor the ligand in the binding site, mimicking ATP binding. |
| Hydrophobic Interactions | Trimethoxymethyl group with Leucine and Isoleucine residues | These interactions contribute to the overall binding energy and specificity. |
| Predicted Binding Mode | The purine ring is positioned in the adenine-binding pocket, with the trimethoxymethyl group extending towards the solvent-exposed region. | Provides a structural hypothesis for the compound's mechanism of action. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For purine analogues, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, guiding the design of more potent and selective molecules. mdpi.com These models are built by correlating variations in the physicochemical properties of the purines with changes in their observed biological activities.
Development of Predictive Models Based on Structural Descriptors
The development of predictive QSAR models for purine analogues is a systematic process that involves several key stages, from data preparation to model validation. taylorfrancis.comuniroma1.it The primary goal is to create a statistically robust model capable of accurately predicting the biological activity of new, unsynthesized purine derivatives. uniroma1.it
The process begins with the compilation of a dataset of purine analogues with experimentally determined biological activities, often expressed as IC50 values. nih.gov These structures are then used to calculate a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors fall into several categories:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Physicochemical descriptors: These relate to properties like lipophilicity (e.g., LogP), electronic effects, and steric parameters. tandfonline.com
Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule.
Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. A common approach involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. tandfonline.comresearchgate.net
Several regression techniques are used to establish the relationship between the descriptors and the biological activity. These include linear methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, as well as non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). tandfonline.comresearchgate.netnih.gov For instance, a 2D-QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors successfully used the PLS method to develop a model with good predictive ability. researchgate.net
The quality and predictive power of a QSAR model are assessed using various statistical metrics. u-strasbg.fr A well-developed model will have a high correlation coefficient (R²) for the training set and, more importantly, a high predictive R² (pred_R²) for the external test set. researchgate.net
| Descriptor Type | Examples | Information Encoded | Relevance to Purine Analogues |
| Topological | Kappa shape index, E-state indices | Atomic connectivity, molecular shape, and branching | Defines the overall scaffold and substituent arrangement. tandfonline.com |
| Physicochemical | SsCH3E-index, SsOHcount, LogP | Electronic properties of substituents, hydrophobicity | Influences binding affinity and cell permeability. researchgate.net |
| Steric | Sterimol parameters | Size and shape of substituents | Determines the fit within the target's binding pocket. tandfonline.com |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Electron distribution, reactivity | Provides insight into electronic interactions with the target. semanticscholar.org |
This table illustrates various types of structural descriptors used in the development of QSAR models for purine analogues.
Identification of Key Pharmacophoric Features within the Purine Scaffold
Pharmacophore modeling is a crucial aspect of computational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For the purine scaffold, which is a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors, identifying these key pharmacophoric features is vital for designing new and effective therapeutic agents. nih.govnih.gov
A pharmacophore model typically consists of features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic regions (HY)
Aromatic Rings (AR)
Positively/Negatively Ionizable centers
These features are mapped in 3D space, providing a blueprint for the ideal ligand that can effectively bind to the target receptor. ijpsr.comnih.gov For purine analogues, the purine core itself often provides critical hydrogen bonding interactions with the hinge region of protein kinases, a common target for this class of compounds. acs.orgbiorxiv.org
Studies on various series of purine derivatives have revealed consistent pharmacophoric patterns. For example, 3D-QSAR analyses of 2,6,9-trisubstituted purine derivatives have shown that steric and electronic properties are critical for cytotoxicity. researchgate.netnih.gov Such studies can reveal that bulky substituents at one position (e.g., C2) may be unfavorable for activity, while specific systems, like an arylpiperazinyl group at another position (e.g., C6), can be highly beneficial. researchgate.netnih.gov
The development of a pharmacophore model can be ligand-based, using a set of known active molecules, or structure-based, derived from the 3D structure of the target protein's binding site. dovepress.com For purine analogues targeting kinases, structure-based models are particularly powerful as they can precisely map the interactions between the purine core and key amino acid residues in the ATP-binding pocket.
| Pharmacophoric Feature | Location on Purine Scaffold | Typical Interacting Partner in Target (e.g., Kinase) | Significance for Biological Activity |
| Hydrogen Bond Acceptor | N1, N3, N7 | Hinge region backbone amides | Anchors the ligand in the ATP-binding site. acs.org |
| Hydrogen Bond Donor | N9-H (unsubstituted), Amino group at C6 | Hinge region backbone carbonyls | Provides additional key anchoring interactions. |
| Aromatic/Hydrophobic Group | Substituents at C2, C6, C8 | Hydrophobic pockets within the binding site | Enhances binding affinity and selectivity. nih.gov |
| Steric Bulk | Substituents at various positions | Shape of the binding pocket | Dictates selectivity and can be optimized to avoid steric clashes. researchgate.netnih.gov |
This table summarizes the key pharmacophoric features commonly identified within the purine scaffold and their importance for biological activity, particularly as kinase inhibitors.
Preclinical Biological Activity and Molecular Mechanism Studies of 6 Trimethoxymethyl 7h Purine
Investigation of Molecular Target Interactions in Cell-Free Systems
Enzyme Inhibition Studies (e.g., Purine (B94841) Metabolic Enzymes, Kinases, Hydrolases)
The inhibitory potential of purine analogs on various enzymes is a well-established area of research. While direct studies on 6-(trimethoxymethyl)-7H-purine are not extensively documented in publicly available literature, the broader family of purine derivatives has been shown to interact with several key enzymes.
One of the most studied targets for purine analogs is xanthine oxidase (XO) , a crucial enzyme in purine catabolism that converts xanthine to uric acid. taylorandfrancis.comumaryland.edu The inhibition of XO is a key therapeutic strategy for conditions like gout, which is caused by the overproduction of uric acid. ntu.edu.tw Studies on compounds such as 6-(N-benzoylamino)purine have demonstrated potent competitive inhibition of XO, with IC50 values comparable to the standard inhibitor, allopurinol. ias.ac.in The mechanism often involves interactions with amino acid residues in the active site of the enzyme. ias.ac.in Another related compound, 6-mercaptopurine (6MP), is also a substrate for XO, and its metabolic clearance is affected by XO activity. nih.gov
Kinases represent another major class of enzymes targeted by purine analogs. The purine scaffold is a common feature in many kinase inhibitors due to its structural similarity to the ATP binding site. nih.gov For instance, 2,6,9-trisubstituted purines have been identified as potent inhibitors of platelet-derived growth factor receptor alpha (PDGFRα), a receptor tyrosine kinase. nih.gov These compounds have shown the ability to inhibit the autophosphorylation of the kinase and downstream signaling pathways. nih.gov
The diverse family of purine metabolic enzymes is also a target for various purine derivatives. nih.govnih.gov These enzymes are involved in the synthesis, degradation, and interconversion of purines, which are essential for cellular processes. nih.gov
| Target Enzyme | Compound Class | Inhibition Mechanism | Reference |
| Xanthine Oxidase | 6-(N-benzoylamino)purine | Competitive | ias.ac.in |
| Xanthine Oxidase | 6-mercaptopurine | Substrate | nih.gov |
| PDGFRα | 2,6,9-trisubstituted purines | ATP-competitive | nih.gov |
Receptor Binding Assays and Allosteric Modulation Studies
Nucleic Acid (DNA/RNA) Binding, Intercalation, and Alkylation Studies
The ability of purine analogs to interact with nucleic acids is a critical aspect of their biological activity, particularly for anticancer and antiviral agents. nih.gov These interactions can occur through various mechanisms, including intercalation between base pairs, alkylation of nucleotide bases, or by acting as chain terminators during DNA or RNA synthesis. While specific studies on the nucleic acid binding properties of this compound are not detailed in the available literature, the purine core is fundamental to the structure of DNA and RNA, suggesting a potential for interaction.
Cellular Mechanistic Investigations in In Vitro Models
Cell Cycle Progression Analysis and Perturbation Mechanisms
The progression of the cell cycle is a tightly regulated process that can be disrupted by various chemical agents, including purine analogs. The inhibition of kinases involved in cell cycle control is a common mechanism by which these compounds exert their effects. For example, the inhibition of PDGFRα by 2,6,9-trisubstituted purines has been shown to arrest cells in the G1 phase of the cell cycle. nih.gov This arrest is a direct consequence of the suppression of downstream signaling pathways that are essential for cell cycle progression. nih.gov
| Compound Class | Cell Line | Effect on Cell Cycle | Reference |
| 2,6,9-trisubstituted purines | EOL-1 (human eosinophilic leukaemia) | G1 phase arrest | nih.gov |
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis) and Associated Molecular Markers
The induction of programmed cell death, particularly apoptosis, is a desired outcome for many anticancer therapies. Purine analogs have been shown to trigger apoptosis in cancer cells. Following the G1 arrest induced by 2,6,9-trisubstituted purines in EOL-1 cells, the cells were observed to undergo apoptosis. nih.gov This indicates that prolonged inhibition of critical signaling pathways can lead to the activation of the apoptotic cascade.
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Structure Activity Relationship Sar Studies and Analog Design for 6 Trimethoxymethyl 7h Purine
Synthesis of Structurally Related Purine (B94841) Derivatives
The foundation of any SAR study lies in the synthesis of a diverse library of analogs. The synthetic strategy for modifying 6-(trimethoxymethyl)-7H-purine leverages the versatile chemistry of the purine core, particularly at the C6 position, which is amenable to a wide range of transformations, often starting from readily available 6-halopurines.
Systematic Modifications of the Trimethoxymethyl Moiety (e.g., other acetals, aldehydes, alcohols, carboxylic acids)
The trimethoxymethyl group at the C6 position serves as a unique starting point for chemical diversification. As a protected form of a carboxyl group, it offers a gateway to several key functional groups, each modulating the electronic and steric properties of the molecule.
Other Acetals and Ketals: Analogs bearing different acetal (B89532) or ketal groups can be synthesized from 6-halopurines and the corresponding orthoesters or by transacetalization. These modifications allow for fine-tuning of steric bulk and stability towards hydrolysis.
Aldehydes: The corresponding purine-6-carboxaldehyde is a key intermediate. Its synthesis has been achieved through various methods, including the oxidation of 6-methylpurine (B14201) or the hydrolysis of precursor nitrones. acs.org This aldehyde provides a reactive handle for further derivatization, such as reductive amination or the formation of imines and oximes.
Alcohols: The 6-(hydroxymethyl)purine analog is accessible through the reduction of the corresponding aldehyde or carboxylic acid ester. A more direct and efficient method involves the palladium-catalyzed cross-coupling of 6-halopurines with acyloxymethylzinc iodides, followed by deprotection. nih.govacs.org These alcohol derivatives can serve as hydrogen bond donors and introduce polarity.
Carboxylic Acids: Oxidation of purine-6-carboxaldehyde or hydrolysis of 6-cyanopurine (B1214740) can yield the corresponding purine-6-carboxylic acid. acs.org This analog introduces a negative charge at physiological pH, which can dramatically alter the compound's solubility, cell permeability, and potential interactions with biological targets.
The interconversion of these key functional groups at the C6 position is summarized in the table below.
| Starting Moiety | Target Moiety | Necessary Reaction |
| Trimethoxymethyl (Acetal) | Aldehyde | Acid-catalyzed hydrolysis |
| Aldehyde | Alcohol | Reduction (e.g., with NaBH4) |
| Aldehyde | Carboxylic Acid | Oxidation (e.g., with KMnO4) |
| Halogen (e.g., Chlorine) | Hydroxymethyl | Pd-catalyzed coupling with acyloxymethylzinc iodide, then deprotection nih.govacs.org |
Substituent Effects at Other Purine Ring Positions (N7, N9, C2, C8)
Modifications at other positions on the purine ring are critical for exploring the full scope of the SAR and optimizing activity.
N7 and N9 Positions: Direct alkylation of the purine ring often results in a mixture of N7 and N9 isomers, with the ratio depending on the reaction conditions and the nature of the substituents already present on the ring. nih.gov Regioselective methods have been developed to favor one isomer over the other, which is crucial as the position of the substituent can significantly impact biological activity. nih.gov For instance, in some series, N7-substituted derivatives have shown distinct biological profiles compared to their N9 counterparts. nih.gov
C2 Position: The C2 position is frequently modified to enhance potency and selectivity. Introducing small alkyl, amino, or halogen substituents can influence the electronic distribution of the purine ring and provide additional points of interaction with target proteins. Structure-activity relationship studies on various purine-based inhibitors have shown that C2 substitution is important for potency.
C8 Position: The C8 position is another key site for modification. Introducing substituents at C8 can modulate the physicochemical properties of the molecule and explore potential interactions with new regions of a target's binding pocket. For example, studies on 6,8,9-trisubstituted purine analogs have demonstrated that substitution at the C8 position can lead to potent anticancer activity. tubitak.gov.tr
In Vitro Screening of Analogs for Molecular Interactions and Cellular Effects
Once synthesized, the library of analogs derived from this compound would undergo a cascade of in vitro assays to determine their biological profiles. Based on the known activities of 6-substituted purines, this screening would likely encompass a range of cellular and molecular targets. nih.govnih.govresearchgate.net
A hypothetical screening cascade could include:
Primary Target-Based Screening: Assays against specific enzymes (e.g., kinases, adenosine (B11128) deaminase nih.gov) or receptors known to be modulated by purine analogs.
Cellular Proliferation Assays: Evaluation of the cytotoxic or anti-proliferative effects of the compounds against a panel of cancer cell lines. nih.gov
Immunomodulatory Assays: Assessment of the compounds' ability to stimulate or suppress immune responses, such as measuring the activation of STING (Stimulator of Interferon Genes) or the stimulation of cytotoxic T lymphocytes. nih.govnih.gov
Antiviral/Antimicrobial Assays: Screening for activity against various viruses or microbial pathogens.
The data generated from these assays would be used to build a comprehensive SAR profile for the compound series.
Elucidation of Key Structural Determinants for Desired Biological Profiles
By comparing the biological activity data across the synthesized analogs, key structural features essential for a desired biological effect can be identified.
For example, a hypothetical analysis of screening data might reveal trends such as those shown in the table below, which illustrates how different C6 substituents could influence cytotoxic activity against a cancer cell line.
| Compound ID | C6-Substituent | N9-Substituent | C2-Substituent | Cytotoxicity IC50 (µM) |
| Parent | -CH(OCH3)3 | -H | -H | >100 |
| Analog A | -CHO | -H | -H | 50 |
| Analog B | -CH2OH | -H | -H | 25 |
| Analog C | -COOH | -H | -H | 80 |
| Analog D | -CH2OH | -Cyclopentyl | -H | 15 |
| Analog E | -CH2OH | -Cyclopentyl | -NH2 | 5 |
Conversion of the trimethoxymethyl group to a hydroxymethyl group (Analog B) significantly increases potency, suggesting a requirement for a hydrogen bond donor at this position.
The free aldehyde (Analog A) and carboxylic acid (Analog C) are less active than the alcohol, indicating that size, charge, and reactivity at this position are important determinants.
Substitution at the N9 position with a lipophilic group like cyclopentyl enhances activity (Analog D vs. Analog B), possibly by improving membrane permeability or providing favorable interactions with the target.
The addition of an amino group at the C2 position further boosts potency (Analog E vs. Analog D), highlighting the importance of multi-site modification for optimizing activity. Studies have shown that the nature of the substituent at the C6 position is a crucial determinant of biological activity. researchgate.netnih.gov
Design Principles for Optimized Purine-Based Chemical Probes
The culmination of the synthesis and screening efforts is the establishment of a set of design principles for creating optimized purine-based compounds. Based on the elucidated SAR, these principles guide the next generation of analog design.
Key design principles might include:
Prioritize the C6-Hydroxymethyl Moiety: The C6 position should feature a small, polar, hydrogen-bond-donating group, such as a hydroxymethyl group, for optimal activity.
Incorporate N9-Lipophilic Groups: To enhance cellular activity, a moderately sized lipophilic substituent, such as a cyclopentyl or benzyl (B1604629) group, should be incorporated at the N9 position.
Utilize C2-Amino Substitution: The C2 position should be substituted with a hydrogen bond donor, like an amino group, to maximize potency.
Avoid Bulky or Charged C6 Groups: Large acetals or negatively charged groups like carboxylic acids at the C6 position are generally detrimental to activity and should be avoided.
By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop potent and selective chemical probes for biological research or as starting points for drug discovery programs.
Applications of 6 Trimethoxymethyl Functionality in Purine Synthesis and Functionalization
The Trimethoxymethyl Group as a Protecting Group in Purine (B94841) Chemistry
There is no available scientific literature that describes the use of the trimethoxymethyl group as a protecting group for the C6 position of the purine nucleus. Protecting groups are crucial in multi-step organic syntheses to mask a reactive functional group and prevent it from interfering with subsequent reactions. The stability and selective removal of such groups are paramount. While various protecting groups are employed in purine chemistry, the specific utility of the trimethoxymethyl group in this context has not been documented.
Conversion of the Trimethoxymethyl Group to Other Functional Moieties
The transformation of substituents at the C6 position is a key strategy for creating diverse purine libraries. However, specific methods for the conversion of a 6-(trimethoxymethyl) group on a purine ring are not reported. Analogous transformations of similar functional groups suggest potential, but unproven, pathways.
Hydrolysis to Aldehyde or Carboxylic Acid
The hydrolysis of an orthoester, such as a trimethoxymethyl group, to a carboxylic acid or its corresponding aldehyde is a standard organic transformation. However, the application of this reaction to 6-(trimethoxymethyl)-7H-purine, and the specific conditions required to achieve it without degrading the purine core, have not been described in the scientific literature.
Transformations to Other C6-Substituents (e.g., alkyl, aryl, heteroaryl, amino groups)
The conversion of a C6-substituent into other functional groups is a powerful tool in medicinal chemistry. For instance, 6-chloropurines can be readily converted to 6-arylpurines. nih.gov Similarly, 6-methylsulfonylpurines serve as precursors for 6-alkyl- and 6-arylaminopurines. nih.gov However, there are no documented methods for the transformation of a 6-(trimethoxymethyl) group into alkyl, aryl, heteroaryl, or amino functionalities on the purine scaffold.
Utility in Divergent Synthesis of Purine Analogues
Divergent synthesis is an efficient strategy to generate a library of structurally related compounds from a common intermediate. researchgate.net While various 6-substituted purines serve as key intermediates in such synthetic approaches, the role of this compound in this capacity has not been explored. The development of novel purine analogues is a significant area of research, with applications in creating compounds with potential therapeutic properties. chemrxiv.orgnih.gov The synthesis of 6-(hydroxymethyl)purines has been reported through palladium-catalyzed cross-coupling reactions, highlighting one of many routes to functionalized purines. nih.gov
Conclusion and Future Research Directions
Summary of Academic Contributions to the Understanding of 6-(trimethoxymethyl)-7H-purine
Direct academic contributions to the specific understanding of this compound are limited. However, the academic landscape is rich with studies on purine (B94841) derivatives modified at the 6-position, providing a solid foundation for predicting the potential chemical and biological properties of this particular compound. Research on 6-substituted purines has demonstrated a wide range of biological activities, including but not limited to, anticancer, antiviral, and enzyme-inhibitory effects. mdpi.commdpi.comresearchgate.neteurekaselect.com The nature of the substituent at the C6 position of the purine ring is a critical determinant of its biological activity. For instance, the conversion of naturally occurring purines into 6-mercaptopurine or 6-thioguanine has led to clinically significant anticancer and immunosuppressive drugs. researchgate.net Similarly, the introduction of various alkyl, aryl, and heteroaryl groups at this position has been a fruitful strategy in the development of potent and selective inhibitors of enzymes such as cyclin-dependent kinases (CDKs).
The synthesis of 6-substituted purines is well-established, often starting from commercially available 6-chloropurine (B14466). tandfonline.com Facile and efficient methodologies have been developed for the synthesis of a variety of 6-substituted purine derivatives, which could likely be adapted for the synthesis of this compound. nih.gov
Below is a table summarizing the observed biological activities of various 6-substituted purine analogs, which provides context for the potential therapeutic applications of novel derivatives like this compound.
Emerging Research Avenues for Purine Derivatives in Molecular Biology
The purine scaffold is a privileged structure in medicinal chemistry due to its central role in the makeup of nucleic acids and its ability to interact with a wide array of biological targets. mdpi.comrsc.org Emerging research continues to uncover new and exciting applications for purine derivatives in molecular biology and drug discovery.
One of the most prominent areas of research is the development of purine-based kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The structural similarity of the purine core to adenosine (B11128) triphosphate (ATP), the natural substrate for kinases, makes it an ideal starting point for the design of competitive inhibitors.
Another burgeoning field is the exploration of purine derivatives as modulators of protein-protein interactions (PPIs). While challenging targets, PPIs are involved in a vast number of cellular processes, and their disruption with small molecules holds immense therapeutic promise. tandfonline.comresearchgate.netnih.gov
Furthermore, there is growing interest in the development of purine-based compounds as antiviral and antimicrobial agents. eurekaselect.com The essential role of purines in the life cycles of viruses and bacteria makes them attractive targets for the development of novel therapeutics. Recent studies have also highlighted the potential of purine derivatives in the treatment of neurodegenerative diseases and inflammatory conditions. eurekaselect.com The design of hybrid molecules, where a purine scaffold is combined with other pharmacophoric fragments, is a promising strategy to enhance target selectivity and overcome drug resistance. mdpi.comnih.gov
Potential for this compound as a Research Tool or Preclinical Lead Scaffold
While specific biological data for this compound is not available, its structure suggests several potential applications as a research tool or a starting point for drug discovery. The trimethoxymethyl group is a relatively uncommon substituent in medicinal chemistry, which could impart unique physicochemical properties to the purine core.
The trimethoxymethyl group can be considered a protected form of a carboxylic acid or ester, and its hydrolysis under specific conditions could be a strategy for targeted drug release. Alternatively, it may serve as a bioisostere for other functional groups, potentially leading to improved metabolic stability or cell permeability. The presence of three methoxy (B1213986) groups could also influence the molecule's solubility and hydrogen bonding capacity.
In the context of drug design, the trimethoxymethyl group could be a valuable handle for further chemical modification. For example, it could be converted to a hydroxymethyl or formyl group, which could then be used in a variety of subsequent chemical transformations to generate a library of novel purine derivatives.
The potential research applications for this compound are summarized in the table below.
Methodological Advancements in the Study of Complex Organic Molecules in Biological Systems
The study of novel and complex organic molecules like this compound in biological systems is greatly facilitated by a host of advanced analytical and computational techniques. These methods are essential for elucidating the structure, understanding the mechanism of action, and predicting the biological activity of new chemical entities.
Analytical Techniques:
High-Resolution Mass Spectrometry (HRMS): Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which are crucial for confirming the elemental composition of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D methods like COSY, HSQC, and HMBC, allow for the unambiguous determination of the complex three-dimensional structure of organic molecules. ijpsjournal.com
X-ray Crystallography: When a compound can be crystallized, single-crystal X-ray diffraction provides the definitive atomic-level structure. Recent advances in microcrystal electron diffraction (MicroED) now allow for the structural determination of very small crystals. eurekalert.org
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are indispensable for the purification and analysis of complex mixtures and for studying the metabolism of new compounds. mdpi.com
Computational Methods:
Molecular Docking: This computational technique predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. It is a valuable tool for identifying potential biological targets and for virtual screening of compound libraries. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. They can be used to study the conformational changes that occur upon ligand binding and to calculate binding free energies. nih.govnih.gov
Quantum Mechanical (QM) Methods: QM calculations can be used to predict a variety of molecular properties, including reactivity, spectroscopic signatures, and electronic structure, which can aid in the interpretation of experimental data. researchgate.net
Machine Learning and Artificial Intelligence (AI): AI and machine learning are increasingly being used to predict the biological activity and pharmacokinetic properties of new molecules, accelerating the drug discovery process. tandfonline.com
These advanced methodologies will be instrumental in characterizing this compound and in exploring its potential as a valuable molecule in chemical biology and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-(trimethoxymethyl)-7H-purine, and what are common yield optimization challenges?
- Methodological Answer : Alkylation reactions under controlled conditions (e.g., DMF solvent, DBU base, and iodomethane as an alkylating agent) are often employed, as seen in analogous purine derivatives . Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical. Typical yields range from 30% to 53%, with optimization requiring adjustments to reaction time, stoichiometry, and solvent polarity .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H-NMR and ¹³C-NMR to confirm substitution patterns (e.g., trimethoxymethyl group integration at δ ~3.8 ppm for methoxy protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O stretching in trimethoxy groups) .
Q. What are the stability considerations for this compound under varying experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
